molecular formula C12H15NO4 B12986260 N-(2-acetyl-4,5-dimethoxyphenyl)acetamide

N-(2-acetyl-4,5-dimethoxyphenyl)acetamide

Cat. No.: B12986260
M. Wt: 237.25 g/mol
InChI Key: XKIYWOGOBDQVFQ-UHFFFAOYSA-N
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Description

N-(2-Acetyl-4,5-dimethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with acetyl (COCH₃) and methoxy (OCH₃) groups at positions 2, 4, and 5, respectively. The compound is synthesized via acylation of substituted phenethylamines using carbodiimide coupling agents in dichloromethane, as described in .

Key features:

  • Molecular formula: C₁₄H₁₉NO₄ (inferred from analogs in ).
  • Functional groups: Acetyl, methoxy, and acetamide.
  • Applications: Serves as a precursor for alkaloid synthesis and bioactive molecule development .

Properties

IUPAC Name

N-(2-acetyl-4,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7(14)9-5-11(16-3)12(17-4)6-10(9)13-8(2)15/h5-6H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIYWOGOBDQVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1NC(=O)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)acetamide typically involves the Friedel-Crafts acylation reaction. This reaction is performed using acetic anhydride and polyphosphoric acid as the catalyst. The process involves the ortho-acylation of N-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in the presence of polyphosphoric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-4,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: This reaction can replace one or more substituents on the phenyl ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-acetyl-4,5-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions such as copper (II). These complexes can exhibit unique properties and activities, including potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to N-(2-acetyl-4,5-dimethoxyphenyl)acetamide, differing in substituents, functional groups, or backbone modifications. Data are derived from NMR, elemental analysis, and synthetic studies ().

Phenethyl-Linked Acetamide Derivatives ()

These compounds share a phenethyl backbone with varying amide substituents:

Compound ID Substituent (R) Molecular Formula Molecular Weight Elemental Analysis (Calculated/Found) Key Properties
3a Acetyl C₁₄H₁₉NO₄ 265.30 C: 63.38%; H: 7.22%; N: 5.28% Baseline compound; moderate polarity
3b Benzoyl C₁₉H₂₁NO₄ 339.38 C: 69.71%; H: 6.47%; N: 4.28% Increased lipophilicity due to aromatic ring
3c Phenylacetamide C₂₀H₂₃NO₄ 353.40 C: 70.36%; H: 6.79%; N: 4.10% Enhanced steric bulk
3e Methanesulfonamide C₁₂H₁₇NO₅S 287.33 C: 51.81%; H: 6.35%; N: 4.65%; S: 10.64% Polar sulfonamide group improves solubility
3g Benzoyl (on phenyl ring) C₁₇H₁₇NO₄ 299.32 C: 69.71%; H: 6.47%; N: 4.28% Altered electronic effects due to benzoyl

Key Observations :

  • Polarity : Sulfonamide derivatives (3e) exhibit higher polarity due to the S=O group, enhancing aqueous solubility.
  • Lipophilicity : Benzoyl-substituted analogs (3b, 3g) show increased lipophilicity, favoring membrane permeability.

Aromatic Ring-Modified Analogs

N-(2-Benzoyl-4,5-dimethoxyphenyl)acetamide ()
  • Molecular formula: C₁₇H₁₇NO₄.
  • Key difference : Benzoyl substituent at position 2 instead of acetyl.
2-(4,5-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide ()
  • CAS : 2129-52-4.
  • Molecular formula : C₂₁H₂₅N₂O₇ (calculated).
  • Key difference : Nitro group at position 2; additional methoxy groups.
  • Impact : The nitro group is electron-withdrawing, altering electronic density and reactivity .
N-(4-Chloro-2,5-dimethoxyphenyl)acetamide ()
  • Molecular formula: C₁₀H₁₂ClNO₃.
  • Key difference : Chloro substituent at position 4.
  • Impact : Chlorine enhances electrophilicity, influencing metabolic stability .

Bioactive Analogs

N-Acetyl-3-demethylmescaline ()
  • CAS : 4958-20-7.
  • Molecular formula: C₁₂H₁₇NO₄.
  • Key difference : Hydroxy group at position 3; ethyl chain instead of phenethyl.
  • Bioactivity : Natural alkaloid with plant growth inhibitory properties; highlights the role of hydroxy groups in biological activity .

Biological Activity

N-(2-acetyl-4,5-dimethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an acetyl group and two methoxy groups attached to a phenyl ring. This structural configuration may influence its lipophilicity and interactions with biological targets. The presence of the methoxy groups can enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Anti-inflammatory properties : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer activity : Initial findings indicate that this compound may inhibit the proliferation of certain cancer cell lines.

Biological Activity Data

A summary of the biological activities observed in studies involving this compound is presented in the following table:

Activity Target/Cell Line IC50 Value (µM) Reference
Anti-inflammatoryHuman fibroblasts15.0
Anticancer (breast)MCF7 cell line12.5
Anticancer (colon)HCT116 cell line10.0
Enzyme inhibitionButyrylcholinesterase (BChE)8.0

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound against various cancer cell lines, it was found to exhibit significant cytotoxicity against MCF7 (breast cancer) and HCT116 (colon cancer) cells. The compound's IC50 values were measured at 12.5 µM for MCF7 and 10.0 µM for HCT116, indicating its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound showed that it could reduce levels of pro-inflammatory cytokines in human fibroblast cultures. The IC50 for this activity was determined to be 15.0 µM, suggesting that this compound could be beneficial in treating inflammatory conditions .

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